molecular formula C18H18ClNO5S B2367230 methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate CAS No. 1327168-55-7

methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate

Cat. No.: B2367230
CAS No.: 1327168-55-7
M. Wt: 395.85
InChI Key: QZZUOTFJJFCTJJ-ATVHPVEESA-N
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Description

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate is a synthetic acrylate derivative characterized by a Z-configuration at the double bond, a 4-chlorophenylsulfonyl group at the 2-position, and a 4-ethoxyphenylamino substituent at the 3-position. Its molecular formula is C₁₈H₁₇ClNO₅S, with a molecular weight of 394.85 g/mol (estimated). The sulfonyl group enhances electrophilicity at the acrylate core, while the ethoxy-substituted aniline moiety may facilitate hydrogen bonding or π-π stacking in crystalline states .

Properties

IUPAC Name

methyl (Z)-2-(4-chlorophenyl)sulfonyl-3-(4-ethoxyanilino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S/c1-3-25-15-8-6-14(7-9-15)20-12-17(18(21)24-2)26(22,23)16-10-4-13(19)5-11-16/h4-12,20H,3H2,1-2H3/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZUOTFJJFCTJJ-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Acrylate Intermediates

The sulfonyl group is typically introduced via reaction of an acrylate precursor with 4-chlorobenzenesulfonyl chloride. A representative procedure involves the base-catalyzed sulfonylation of methyl 3-aminoacrylate derivatives in anhydrous dichloromethane at 0–5°C. For example:

Procedure :

  • Methyl 3-[(4-ethoxyphenyl)amino]acrylate (1.0 equiv) is dissolved in DCM under nitrogen.
  • 4-Chlorobenzenesulfonyl chloride (1.2 equiv) is added dropwise with stirring.
  • Triethylamine (2.0 equiv) is introduced to scavenge HCl, maintaining the temperature below 10°C.
  • The reaction proceeds for 6–8 hours, followed by aqueous workup and column purification (hexane/EtOAc, 7:3).

Yield : 68–72%.
Key Insight : Steric hindrance from the 4-ethoxy group necessitates slow addition to prevent di-sulfonylation.

Enamine Formation via Ultrasound-Assisted Condensation

The enamine segment is constructed through a Michael addition-like mechanism between 4-ethoxyaniline and a β-keto ester. Recent advances employ ultrasound irradiation to accelerate this step, as demonstrated in analogous enaminone syntheses.

Procedure :

  • Methyl 2-(4-chlorophenylsulfonyl)acetoacetate (1.0 equiv) and 4-ethoxyaniline (1.1 equiv) are suspended in ethanol/water (1:1).
  • Potassium hydrogen sulfate (2.0 equiv) is added as a proton source.
  • The mixture is sonicated at 40 kHz for 10–15 minutes.
  • Precipitation yields the crude product, which is recrystallized from methanol.

Yield : 89–94%.
Advantages :

  • Reaction time reduced from hours to minutes.
  • Enhanced Z-selectivity due to kinetic control under sonication.

Stereocontrolled Esterification and Tautomerization

The Z-configuration of the acrylate double bond is stabilized during esterification. A study leveraging tert-butyl Se-phenyl selenocarbonate as a radical mediator achieved high stereoselectivity in analogous systems.

Mechanism :

  • In situ generation of benzeneselenol from selenocarbonate initiates radical addition to the α,β-unsaturated ester.
  • Radical intermediates favor the Z-isomer due to reduced steric clash in the transition state.
  • Methanol quenches the reaction, yielding the methyl ester.

Conditions :

  • Solvent: Ethanol
  • Temperature: 95°C
  • Atmosphere: Air (oxidizes excess selenol to diselenide).

Yield : 75–81%.

Comparative Analysis of Methodologies

Method Yield Reaction Time Z-Selectivity Scalability
Sulfonylation 68–72% 6–8 h Moderate Industrial feasible
Ultrasound 89–94% 10–15 min High Lab-scale optimized
Radical-mediated 75–81% 4–6 h Very High Requires specialized equipment

Critical Observations :

  • Ultrasound-assisted methods excel in efficiency but require precise temperature control to avoid side reactions.
  • Radical-mediated pathways offer superior stereocontrol but involve hazardous selenol intermediates.

Industrial Considerations and Challenges

Purification and Byproduct Management

  • Silica gel chromatography remains the standard for isolating the Z-isomer, though solvent-intensive.
  • Recrystallization from methanol/water mixtures (9:1) improves purity to >98%.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted chlorophenyl compounds. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between the target compound and related acrylates:

Compound Name Key Substituents Molecular Formula Purity/Data Notable Properties References
Target Compound : Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate - 4-Cl-C₆H₄-SO₂
- 4-EtO-C₆H₄-NH
C₁₈H₁₇ClNO₅S N/A Balanced EWG/EDG effects; potential for H-bonding and π-π interactions.
Methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate - 4-EtO-C₆H₄-SO₂
- 4-Et-C₆H₄-NH
C₂₀H₂₃NO₅S >90% purity Reduced electrophilicity due to electron-rich sulfonyl group; higher lipophilicity.
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate - 4-Cl-C₆H₄
- 2,4-F₂-C₆H₃-NH
- Ethyl ester
C₁₇H₁₃ClF₂NO₂ Single-crystal data Fluorine atoms enhance metabolic stability; ethyl ester increases bioavailability.
(Z)-Ethyl 3-(4-chlorophenyl)-2-cyano-3-(2,6-difluorobenzamido)acrylate - 4-Cl-C₆H₄
- 2,6-F₂-C₆H₃-CONH
- CN
C₁₉H₁₃ClF₂N₂O₃ R factor = 0.052 Strong electron-withdrawing cyano group; potential for cross-coupling reactivity.
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate - 4-Br-2-HCO-C₆H₃-OCH₂
- 4-Me-C₆H₄
C₁₉H₁₇BrO₄ R = 0.040 Bromo and formyl groups enable nucleophilic substitution; S(7) H-bonding motif.

Key Comparative Insights:

Electronic Effects: The 4-chlorophenylsulfonyl group in the target compound is a stronger electron-withdrawing group (EWG) compared to the 4-ethoxyphenylsulfonyl group in the analog from . Fluorinated analogs (e.g., ) exhibit increased metabolic stability and altered pharmacokinetics due to fluorine’s electronegativity and small atomic radius .

Crystallographic Behavior: Compounds with sulfonyl or formyl groups (e.g., ) form stable crystals via intramolecular C–H⋯O hydrogen bonds (e.g., S(7) motifs) and π-π stacking (distance ~3.98 Å). The target compound likely adopts similar packing but with variations due to the 4-ethoxyphenylamino group’s bulkiness .

Biological and Agrochemical Relevance: The 4-ethoxyphenylamino group in the target compound may enhance binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding, contrasting with the 2,4-difluorophenylamino group in , which prioritizes steric and electronic effects . Brominated or cyano-substituted analogs () are more reactive in cross-coupling reactions, making them intermediates in drug synthesis .

Synthetic Accessibility :

  • The compound in is synthesized with >90% purity, suggesting robust methods for sulfonylation and amination. The target compound’s synthesis would require precise control to avoid side reactions at the sulfonyl or ethoxy sites .

Biological Activity

Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate, a compound with the chemical formula C18_{18}H18_{18}ClNO5_5S, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial activity, enzyme inhibition, and implications for cancer therapy.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse pharmacological properties. The presence of the chlorophenyl and ethoxyphenyl groups enhances its bioactivity. The molecular structure can be represented as follows:

Molecular Structure C18H18ClNO5S\text{Molecular Structure }\text{C}_{18}\text{H}_{18}\text{ClNO}_{5}\text{S}

1. Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests indicate moderate to strong activity against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

The compound showed weaker activity against other strains tested, highlighting its selective antibacterial efficacy .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown strong inhibitory effects on:

  • Acetylcholinesterase (AChE) : This enzyme is crucial for neurotransmission, and inhibitors can be beneficial in treating conditions like Alzheimer's disease.
  • Urease : The compound's IC50_{50} values indicate high potency as a urease inhibitor, with some derivatives showing IC50_{50} values as low as 0.63±0.001μM0.63\pm 0.001\,\mu M, significantly lower than the reference standard thiourea (IC50=21.25±0.15μM_{50}=21.25\pm 0.15\,\mu M) .
EnzymeIC50_{50} Value (μM\mu M)
AcetylcholinesteraseVaries by derivative
Urease0.63 ± 0.001

3. Anticancer Potential

The compound's structural components suggest potential anticancer properties. The sulfonamide moiety has been associated with various therapeutic effects in cancer treatment. Preliminary studies indicate that derivatives of this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cells .

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on synthesized derivatives revealed that several compounds exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis. The results emphasized the importance of the sulfonamide group in enhancing antibacterial properties.

Case Study 2: Enzyme Inhibition Analysis
In a comparative analysis of urease inhibitors, this compound demonstrated superior inhibitory activity compared to traditional drugs, indicating its potential as a new therapeutic agent in managing conditions related to urease activity .

Q & A

Q. What are the common synthetic routes for preparing methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate, and what factors influence reaction efficiency?

  • Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous acrylate derivatives are prepared by reacting brominated intermediates with substituted phenols in chlorinated solvents (e.g., chloroform) under reflux for 12–24 hours . Key factors include:
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while chlorinated solvents stabilize intermediates.
  • Temperature control: Prolonged heating (60–80°C) improves yield but may induce side reactions like hydrolysis of sulfonyl groups.
  • Catalysts: Base catalysts (e.g., K₂CO₃) deprotonate phenolic -OH groups to facilitate substitution .
    Purification typically involves column chromatography or recrystallization from ethanol/water mixtures.

Q. How is the molecular geometry of this compound confirmed, and what crystallographic parameters are critical for structural validation?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical parameters include:
  • Space group and unit cell dimensions : Determined using SMART/SAINT data collection systems .
  • R-factors : A final R₁ < 0.05 and wR₂ < 0.15 indicate high precision .
  • Hydrogen bonding networks : Weak interactions (e.g., C–H···O) stabilize the crystal lattice and are quantified using SHELXTL software .
    For the Z-configuration, the dihedral angle between aromatic rings (e.g., ~55°–83° in related compounds) confirms stereochemistry .

Advanced Research Questions

Q. How can hydrogen bonding and π-π interactions in the crystal lattice be analyzed to predict physicochemical properties?

  • Methodological Answer:
  • Hydrogen bonding : Use Mercury software to map C–H···O/S interactions, which influence melting points and solubility. For example, intrachain H-bonds along the c-axis correlate with thermal stability .
  • π-π stacking : Measure centroid distances (e.g., 3.98 Å in ) and tilt angles between aromatic rings. Closer distances (<4 Å) enhance charge-transfer interactions, affecting UV-Vis absorption .
  • Thermogravimetric analysis (TGA) : Correlate intermolecular forces with decomposition profiles. Stronger H-bonding networks delay sublimation .

Q. What strategies resolve contradictions in spectroscopic data versus crystallographic findings for conformationally flexible groups?

  • Methodological Answer:
  • Dynamic NMR : Detect rotational barriers in sulfonamide or ethoxy groups. For example, variable-temperature ¹H NMR can reveal restricted rotation causing signal splitting .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with SC-XRD data to identify discrepancies. Adjust torsional angles in flexible regions (e.g., acrylate side chains) to match experimental bond lengths .
  • Multi-method validation : Cross-validate using IR (C=O stretching ~1700 cm⁻¹) and mass spectrometry (m/z fragmentation patterns) to confirm functional groups .

Q. How can experimental design (DoE) optimize reaction conditions for synthesizing analogous acrylate derivatives?

  • Methodological Answer:
  • Factorial design : Vary factors like solvent polarity, temperature, and catalyst loading. For example, a 2³ factorial design identified chloroform, 72°C, and 1.2 eq. K₂CO₃ as optimal for a related acrylate synthesis .
  • Response surface methodology (RSM) : Model yield as a function of reaction time and reagent stoichiometry. Central composite designs reduce the number of trials needed for optimization .
  • Statistical validation : Use ANOVA to confirm significance (p < 0.05) and lack-of-fit tests to ensure model reliability .

Notes

  • Avoid commercial sources (e.g., BenchChem) as per guidelines.
  • All methodologies are derived from peer-reviewed crystallographic and synthetic studies .
  • Advanced questions emphasize interdisciplinary approaches (e.g., computational modeling paired with experimental data).

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